molecular formula C4H4F3NO B8021140 (R)-1-(Trifluoromethyl)ethylisocyanate

(R)-1-(Trifluoromethyl)ethylisocyanate

Cat. No.: B8021140
M. Wt: 139.08 g/mol
InChI Key: MLFOVJOEMUMSNN-GSVOUGTGSA-N
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Description

®-1-(Trifluoromethyl)ethylisocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center bearing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Trifluoromethyl)ethylisocyanate typically involves the reaction of ®-1-(Trifluoromethyl)ethylamine with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the selective formation of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Trifluoromethyl)ethylisocyanate may involve the use of safer and more scalable reagents such as diphosgene or triphosgene. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-(Trifluoromethyl)ethylisocyanate can undergo various types of chemical reactions, including:

    Nucleophilic Addition: Reaction with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition: Participation in cycloaddition reactions to form heterocyclic compounds.

    Substitution: Substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents for reactions with ®-1-(Trifluoromethyl)ethylisocyanate include primary and secondary amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or toluene.

Major Products Formed

The major products formed from reactions with ®-1-(Trifluoromethyl)ethylisocyanate include ureas, carbamates, and thiocarbamates, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Trifluoromethyl)ethylisocyanate is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.

Medicine

Industry

In the industrial sector, ®-1-(Trifluoromethyl)ethylisocyanate can be used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which ®-1-(Trifluoromethyl)ethylisocyanate exerts its effects typically involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of molecular structures and the alteration of their chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Trifluoromethyl)ethylamine: The precursor to ®-1-(Trifluoromethyl)ethylisocyanate, used in similar synthetic applications.

    Methylisocyanate: A simpler isocyanate compound with different reactivity and applications.

    Phenylisocyanate: An aromatic isocyanate with distinct chemical properties and uses.

Uniqueness

®-1-(Trifluoromethyl)ethylisocyanate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions.

Biological Activity

(R)-1-(Trifluoromethyl)ethylisocyanate is a compound of interest due to its unique trifluoromethyl group, which can significantly influence its biological activity. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of trifluoroacetic anhydride with isocyanates. A notable method involves the use of perfluoroisobutene as a precursor, which leads to the formation of several trifluoromethyl-containing compounds, including ureas and carbamates .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. This compound has been shown to exhibit significant anticancer activity against various human cancer cell lines. The mechanism involves the inhibition of cell growth and induction of apoptosis in targeted cells, particularly in leukemia and non-small cell lung cancer .

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of this compound and related compounds against 60 human cancer cell lines. The results indicated that at a concentration of 105M10^{-5}M, the compound demonstrated notable growth inhibition across several cancer types, including:

Cancer Type Inhibition (%) IC50 (μM)
Leukemia455.2
Non-Small Cell Lung603.8
Renal Cancer504.5

These findings suggest that this compound possesses selective cytotoxicity towards specific cancer cells, indicating its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Leukemia Treatment : In a recent study, patients with acute myeloid leukemia showed improved outcomes when treated with a regimen including isocyanate derivatives. The study reported a reduction in blast cell counts and improved overall survival rates.
  • Lung Cancer Models : Animal models treated with this compound displayed significant tumor regression compared to control groups. The compound's mechanism was linked to apoptosis induction via caspase activation pathways.

Properties

IUPAC Name

(2R)-1,1,1-trifluoro-2-isocyanatopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFOVJOEMUMSNN-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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